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Compound of Interest

Compound Name: Ethyl isocyanide

Cat. No.: B1222104 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of

ethyl isocyanide (CH₃CH₂NC), a molecule of interest in various fields, including

astrochemistry and as a ligand in coordination chemistry. This document details its

characteristics as determined by microwave, infrared, and nuclear magnetic resonance

spectroscopy, presenting key quantitative data in structured tables for ease of reference.

Detailed experimental protocols for the synthesis and spectroscopic analysis of ethyl
isocyanide are also provided, along with graphical representations of key workflows.

Molecular Structure and Properties
Ethyl isocyanide is an organic compound with the chemical formula C₃H₅N. It possesses a

linear isocyano group (-N≡C) attached to an ethyl group. The molecule is a near-prolate

asymmetric top.

Synthesis of Ethyl Isocyanide
A common and effective method for the synthesis of ethyl isocyanide is the reaction of ethyl

iodide with silver cyanide.

Experimental Protocol: Synthesis from Ethyl Iodide and
Silver Cyanide
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Materials:

Ethyl iodide (C₂H₅I)

Silver cyanide (AgCN)

Potassium cyanide (KCN)

Water

Sodium chloride (NaCl)

Anhydrous magnesium sulfate (MgSO₄)

Three-necked round-bottomed flask

Reflux condenser

Stirrer (e.g., Hershberg stirrer)

Heating mantle

Distillation apparatus

Separatory funnel

Ice bath

Procedure:

Reaction Setup: In a well-ventilated fume hood, equip a 3-liter three-necked round-bottomed

flask with a reflux condenser and a sealed stirrer.

Initial Reaction: Add 3.40 moles of silver cyanide to 3.40 moles of ethyl iodide in the flask.

Heating and Stirring: Immerse the lower third of the flask in a steam bath and stir the mixture

vigorously for approximately 1.7 to 2.3 hours, or until it forms a viscous, homogeneous,

brown liquid.
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Work-up Preparation: Remove the steam bath and raise the stirrer above the liquid level.

Add 300 mL of water through the condenser.

Cyanide Addition: Add a solution of 9.37 moles of potassium cyanide in 260 mL of water

through the third neck of the flask. Stir the mixture for about 10 minutes. During this time, the

lower brown liquid will disappear, and a brown layer of ethyl isocyanide will form on top of

the aqueous solution.

Distillation: Stop stirring and replace the reflux condenser with a distillation apparatus. Place

a thermometer in the third neck, ensuring it extends into the aqueous layer. Collect the

distillate in a receiver cooled in an ice bath. Heat the reaction mixture with an electric heating

mantle.

Collection: Continue the distillation until almost no oily layer of ethyl isocyanide is observed

in the distillate. The temperature of the residual mixture will be around 115-120°C at this

point.

Purification:

Dissolve 7 g of sodium chloride in the aqueous layer of the distillate.

Transfer the cold mixture to a separatory funnel and discard the aqueous layer.

Wash the crude ethyl isocyanide with two 50-mL portions of ice-cold saturated aqueous

sodium chloride solution.

Dry the ethyl isocyanide overnight with 10 g of anhydrous magnesium sulfate.

Final Distillation: Decant the dried product and distill it through a fractionating column (5-10

plates). Collect the fraction boiling at 77-79°C. The expected yield is 47-55%.

Safety Precautions: Ethyl isocyanide has a vile odor and has been reported to be explosive

when heated. All heating and distillation steps should be conducted behind a safety shield in a

well-ventilated fume hood. Handle all cyanide compounds with extreme caution.

Synthesis Workflow
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Synthesis workflow for ethyl isocyanide.

Microwave Spectroscopy
The microwave spectrum of ethyl isocyanide has been studied in the frequency range of 8 to

36 GHz. These studies provide precise information about the rotational constants, dipole

moment, and the barrier to internal rotation of the methyl group.

Quantitative Data
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Parameter Value Reference

Ground State Rotational

Constants

A 14110 ± 3 MHz [1]

B 3067.91 ± 0.02 MHz [1]

C 2605.01 ± 0.02 MHz [1]

Dipole Moment Components

μₐ 3.79 D [1]

μₑ 1.31 D [1]

Total Dipole Moment (μ) 4.01 ± 0.03 D [1]

Barrier to Internal Rotation 3650 cal/mole [1]

Nitrogen Quadrupole Coupling

Constants

χₐₐ -0.169(15) MHz [2]

χₑₑ 0.091(22) MHz [2]

χₒₒ 0.078(22) MHz [2]

Experimental Protocol: Microwave Spectroscopy
A conventional Stark-modulated microwave spectrometer is used to record the spectrum of

ethyl isocyanide.

Sample Preparation: The purified ethyl isocyanide sample is placed in an evacuated bulb

and stored at dry-ice temperatures to prevent decomposition.

Spectrometer Setup: The spectrometer typically employs a phase-stabilized klystron as the

radiation source and operates with a 5 kHz Stark modulation.

Measurement Conditions: The waveguide is cooled to near dry-ice temperatures. The vapor

pressure of ethyl isocyanide at this temperature is low (around 4 µm Hg), and
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measurements are typically made at this pressure.

Data Acquisition: The spectrum is recorded over the desired frequency range (e.g., 8-36

GHz).

Spectroscopic Analysis Workflow
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Workflow for microwave spectroscopic analysis.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a key technique for identifying the functional groups present in a

molecule. For ethyl isocyanide, the most characteristic feature is the strong absorption band

due to the stretching vibration of the isocyanide (-N≡C) group.

Quantitative Data
The isocyanide group in alkyl isocyanides typically exhibits a strong IR absorption in the range

of 2110-2165 cm⁻¹.

Vibrational Mode Frequency Range (cm⁻¹) Reference

N≡C Stretch 2110 - 2165 [3]

When bound to myoglobin, the IR spectrum of ethyl isocyanide shows two broad, overlapping

peaks at 2065 cm⁻¹ and 2106 cm⁻¹.[4]

Experimental Protocol: Infrared Spectroscopy
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Sample Preparation:

Liquid Phase: A thin film of liquid ethyl isocyanide can be placed between two salt plates

(e.g., NaCl or KBr).

Gas Phase: The spectrum can be recorded by introducing gaseous ethyl isocyanide into

a gas cell with appropriate windows (e.g., KBr).

Matrix Isolation: For high-resolution studies, ethyl isocyanide can be isolated in an inert

gas matrix (e.g., argon) at cryogenic temperatures (e.g., 20 K).

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400

cm⁻¹). The number of scans and resolution are adjusted to obtain a good signal-to-noise

ratio.

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify

the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the nuclei

within the molecule. For ethyl isocyanide, ¹H, ¹³C, and ¹⁴N NMR are particularly informative.

Quantitative Data
¹³C NMR:

Carbon Atom
Chemical Shift
(ppm)

Solvent Reference

-CH₃ Not explicitly found CCl₄ [5]

-CH₂- Not explicitly found CCl₄ [5]

-N≡C Not explicitly found CCl₄ [5]

¹⁴N NMR:
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Parameter Value Reference

Quadrupole Coupling Constant 0.30 MHz [6]

Note: Specific chemical shifts for ¹H and a complete, tabulated set for ¹³C were not readily

available in the searched literature. The provided ¹³C NMR reference indicates the use of CCl₄

as a solvent.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: A solution of ethyl isocyanide is prepared in a suitable deuterated

solvent (e.g., CDCl₃, CCl₄). A standard reference compound, such as tetramethylsilane

(TMS), is typically added.

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR) is used.

Data Acquisition:

¹H NMR: A standard one-pulse experiment is performed.

¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to a

series of singlets for each unique carbon atom.

¹⁴N NMR: Due to the quadrupolar nature of the ¹⁴N nucleus, the signals are often broad.

The line width can be used to determine the quadrupole coupling constant.

Data Analysis: The chemical shifts, coupling constants (for ¹H NMR), and peak integrals are

analyzed to elucidate the molecular structure.

Raman Spectroscopy
Raman spectroscopy provides information about the vibrational modes of a molecule and is

complementary to IR spectroscopy. While detailed Raman spectra for ethyl isocyanide are not

readily available in the literature, the expected vibrational modes would be similar to those of

ethyl cyanide, with shifts in frequency due to the different electronic structure of the isocyanide

group.
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Note: A comprehensive table of Raman shifts and intensities for ethyl isocyanide could not be

compiled from the available literature.

Conclusion
This technical guide has summarized the key spectroscopic properties of ethyl isocyanide,

drawing from available literature on its microwave, infrared, and nuclear magnetic resonance

characteristics. The provided data tables and experimental protocols offer a valuable resource

for researchers working with this compound. The synthesis workflow and spectroscopic

analysis diagrams provide a clear visual representation of the key processes involved in the

study of ethyl isocyanide. Further research would be beneficial to fully characterize the

Raman spectrum and to provide a comprehensive and confirmed set of ¹H and ¹³C NMR

chemical shifts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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